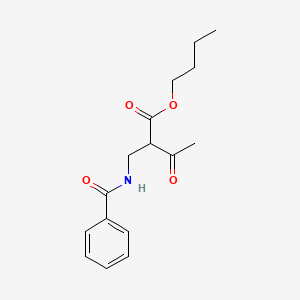

Butyl 2-(benzamidomethyl)-3-oxobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

920007-99-4 |

|---|---|

Molecular Formula |

C16H21NO4 |

Molecular Weight |

291.34 g/mol |

IUPAC Name |

butyl 2-(benzamidomethyl)-3-oxobutanoate |

InChI |

InChI=1S/C16H21NO4/c1-3-4-10-21-16(20)14(12(2)18)11-17-15(19)13-8-6-5-7-9-13/h5-9,14H,3-4,10-11H2,1-2H3,(H,17,19) |

InChI Key |

PBLNFYUEXCWQJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(CNC(=O)C1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 2 Benzamidomethyl 3 Oxobutanoate and Its Analogs

Conventional Chemical Synthesis Approaches

Conventional methods for the synthesis of 2-(benzamidomethyl)-3-oxobutanoate esters primarily rely on well-established organic reactions, including acetoacetate (B1235776) condensation and the use of specific aminomethylating agents. The optimization of these reactions is crucial for achieving high yields and purity.

Acetoacetate Condensation Reactions

One of the primary routes to 2-substituted β-keto esters is through the condensation of an acetoacetate ester with an appropriate electrophile. In the context of Butyl 2-(benzamidomethyl)-3-oxobutanoate, this can be envisioned through a Mannich-type reaction. The Mannich reaction is a three-component condensation involving an active hydrogen compound (butyl acetoacetate), an aldehyde (formaldehyde), and a primary or secondary amine or amide (benzamide).

Butyl acetoacetate + Formaldehyde + Benzamide (B126) → this compound + H₂O

While this one-pot approach is convergent, the reaction conditions, such as temperature, solvent, and catalyst, need to be carefully controlled to favor the desired product and minimize side reactions.

Strategic Routes Employing N-Benzamidomethylating Agents

An alternative to the three-component Mannich reaction is the use of pre-formed N-benzamidomethylating agents. These reagents contain the benzamidomethyl moiety and are designed to react with nucleophiles like the enolate of butyl acetoacetate. A common example of such a reagent is an N-(halomethyl)benzamide, such as N-(chloromethyl)benzamide.

This two-step strategy involves first the deprotonation of butyl acetoacetate with a suitable base to form the corresponding enolate. This is followed by the nucleophilic substitution reaction with the N-benzamidomethylating agent.

Step 1: Enolate Formation Butyl acetoacetate + Base → Butyl acetoacetate enolate

Step 2: Nucleophilic Substitution Butyl acetoacetate enolate + N-(Chloromethyl)benzamide → this compound + Cl⁻

This method offers a more controlled approach compared to the one-pot Mannich reaction, as the reactive electrophile is generated and used in a separate step. Another potential N-benzamidomethylating agent is N-(hydroxymethyl)benzamide, which can be activated under acidic conditions to form the corresponding carbocation for reaction with the β-keto ester.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include:

Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. Lower temperatures are often favored to improve selectivity, while higher temperatures may be required to drive the reaction to completion.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway. Aprotic solvents are commonly used for enolate-based reactions.

Catalyst: In Mannich-type reactions, both acid and base catalysts can be employed to facilitate the formation of the iminium ion and the enolization of the β-keto ester. The choice and concentration of the catalyst are critical for optimizing the reaction rate and yield.

Stoichiometry of Reactants: The molar ratio of the reactants needs to be carefully controlled to maximize the conversion of the limiting reagent and to avoid side reactions, such as the formation of bis-alkylated products.

Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal reaction time for achieving the highest yield of the desired product while minimizing its degradation.

Systematic studies involving the variation of these parameters are necessary to identify the optimal conditions for the synthesis of this compound with high yield and purity.

Asymmetric Synthesis and Stereocontrol Strategies

The presence of a stereocenter at the α-position of this compound necessitates the development of asymmetric synthetic methods to obtain enantiomerically pure forms of the compound. Chemo-catalytic approaches, particularly those involving transition metal-catalyzed hydrogenation, have proven to be highly effective in achieving excellent stereocontrol.

Chemo-Catalytic Enantioselective and Diastereoselective Synthesis

The reduction of the ketone functionality in 2-substituted-3-oxobutanoates can generate a second stereocenter, leading to the formation of diastereomers. Chemo-catalytic methods can be designed to control the stereochemistry of both the existing and the newly formed stereocenters, a process known as dynamic kinetic resolution.

Transition metal complexes with chiral ligands are powerful catalysts for asymmetric hydrogenation. For substrates like this compound, ruthenium and rhodium complexes are particularly effective.

A seminal study demonstrated the highly diastereoselective and enantioselective hydrogenation of a racemic mixture of methyl 2-(benzamidomethyl)-3-oxobutanoate using a Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyst. nih.govpnas.org This reaction is a prime example of dynamic kinetic resolution, where the racemic starting material is converted into a single major stereoisomer of the corresponding β-hydroxy ester. nih.govpnas.org

The hydrogenation, when catalyzed by (R)-BINAP-Ru, yields the (2S, 3R)-hydroxy ester with high diastereoselectivity (syn/anti ratio) and enantioselectivity. nih.govpnas.org The reaction conditions, including the solvent, are crucial for achieving high stereocontrol. For instance, using dichloromethane as the solvent was found to be more effective than methanol for this specific transformation. nih.govpnas.org

The success of this reaction relies on the ability of the chiral catalyst to differentiate between the two enantiomers of the starting material and to control the facial selectivity of the hydride attack on the ketone. The catalyst and the substrate form diastereomeric transition states, with one being significantly lower in energy, leading to the preferential formation of one stereoisomer.

The following table summarizes the results of the asymmetric hydrogenation of methyl 2-(benzamidomethyl)-3-oxobutanoate, which serves as a model for the synthesis of the corresponding butyl ester analog.

| Catalyst | Substrate | Solvent | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee) | Reference |

| (R)-BINAP-Ru | Methyl 2-(benzamidomethyl)-3-oxobutanoate | Dichloromethane | 94:6 | 99.5% | nih.govpnas.org |

| DM-BINAP-Ru | Methyl 2-(benzamidomethyl)-3-oxobutanoate | Not specified | 91% de | 98% ee | thieme-connect.com |

de = diastereomeric excess

Rhodium complexes with chiral phosphine (B1218219) ligands have also been widely used for the asymmetric hydrogenation of various functionalized ketones, and they represent a viable alternative for the stereoselective reduction of this compound. The choice of the metal, the chiral ligand, and the reaction conditions allows for fine-tuning of the catalyst's activity and selectivity to achieve the desired stereochemical outcome.

Ligand Design and Influence on Stereoselectivity

In the realm of asymmetric catalysis, the design of chiral ligands is crucial for achieving high stereoselectivity in the synthesis of complex molecules. For the reduction of β-keto esters, which is a key step in producing the corresponding β-hydroxy esters, transition metal complexes featuring chiral ligands are extensively used. The ligand's structure directly influences the steric and electronic environment of the catalytic active site, thereby dictating the facial selectivity of the hydride attack on the prochiral ketone.

Ruthenium (Ru) and Rhodium (Rh) complexes with chiral diphosphine ligands are prominent catalysts for the asymmetric (transfer) hydrogenation of β-keto esters. The choice of ligand, such as those from the BINAP or Segphos families, can have a remarkable effect on the efficiency and stereoselectivity of the catalysis. For instance, Pregosin's complex, Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF6), has demonstrated high efficiency in the stereoselective asymmetric hydrogenation of a related compound, 2-benzamido-methyl-3-oxobutanoate, yielding the syn-(2S,3R) hydroxy ester with high diastereoselectivity and enantioselectivity researchgate.net.

The influence of the ligand extends to controlling which of the four possible stereoisomers is formed. By carefully selecting the ligand and reaction conditions, it is possible to favor the formation of either syn or anti diastereomers. For example, in the asymmetric hydrogenation of α-alkyl-substituted β-keto esters, the (S,S)-DIPSkewphos/3-AMIQ–Ru(II) catalyst system selectively produces the anti-α-alkyl-substituted β-hydroxy esters acs.org. The interaction between the chiral ligand and the substrate in the transition state is key to this control. Factors such as the bite angle of diphosphine ligands, the steric bulk of substituents on the ligand, and the potential for hydrogen bonding or other non-covalent interactions all play a role in stabilizing the desired transition state, leading to high stereoselectivity.

| Catalyst System | Substrate Type | Predominant Stereoisomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF6) | 2-benzamidomethyl-3-oxobutanoate | syn-(2S,3R) | High | High |

| (S,S)-DIPSkewphos/3-AMIQ–Ru(II) | α-alkyl-substituted β-keto esters | anti | ≥ 99:1 | ≥99% |

| TsDPEN-derived Rh complex | β-cyano α-ketoesters | syn | up to 99:1 | >99% |

| Terphenyl-based Ru(II) catalysts | β-amino-α-keto esters | anti | High | High |

Mechanistic Insights into Chiral Induction

The mechanism of chiral induction in metal-catalyzed asymmetric hydrogenations is a subject of detailed study, often involving the characterization of proposed transition states. In the asymmetric transfer hydrogenation (ATH) of β-keto esters catalyzed by Ru(II) complexes, the mechanism is believed to involve a six-membered pericyclic transition state. In this model, the hydride is transferred from the metal complex to the carbonyl carbon of the substrate.

The chiral ligand, typically a diamine or an amino alcohol derivative, coordinates to the metal center and creates a chiral environment. The substrate also coordinates to the metal, often through a bidentate interaction involving the keto and ester carbonyl groups. This coordination locks the substrate into a specific conformation. The steric bulk of the ligand's substituents blocks one face of the ketone, allowing the hydride to attack preferentially from the less hindered face. This directed attack is the basis for the high enantioselectivity observed.

For substrates like this compound, the presence of the benzamido group at the α-position introduces an additional stereocenter and the possibility of diastereomeric products. The catalyst must therefore control the configuration of the newly formed hydroxyl group relative to the existing stereocenter. The relative orientation of the substituents in the transition state determines whether the syn or anti diastereomer is formed. The interplay of steric repulsions and attractive secondary interactions (e.g., hydrogen bonding) between the ligand and the substrate's functional groups is critical for high diastereoselectivity acs.org. Computational studies and kinetic experiments are often employed to elucidate the precise nature of these transition states and to refine catalyst design for improved stereocontrol.

Biocatalytic Enantioselective and Diastereoselective Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. The use of whole microbial cells or isolated enzymes for the reduction of ketones has become a powerful tool for producing optically pure alcohols.

Whole-Cell Biotransformations (e.g., Yeast-mediated reductions by Kluyveromyces marxianus, Pichia glucozyma, Candida parapsilosis)

Whole-cell biotransformations, particularly using various yeast strains, are widely employed for the asymmetric reduction of ketones due to their operational simplicity and the presence of a wide array of reductase enzymes. These systems also contain inherent mechanisms for cofactor regeneration (e.g., NAD(P)H), which is essential for the catalytic cycle.

The stereoselective reduction of ethyl 2-(benzamidomethyl)-3-oxobutanoate, an analog of the target compound, has been successfully demonstrated using different yeast strains, showcasing the potential to access different stereoisomers by selecting the appropriate microorganism researchgate.net.

Kluyveromyces marxianus : This yeast has been shown to diastereoselectively reduce ethyl 2-(benzamidomethyl)-3-oxobutanoate to produce the (2R,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate. Under optimized conditions, this biotransformation can achieve excellent stereoselectivity, with an enantiomeric excess (ee) of over 99% and a diastereomeric excess (de) of 98% researchgate.net.

Pichia glucozyma : In contrast, Pichia glucozyma provides access to a different stereoisomer. It reduces the same substrate to yield (2S,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate as the major product. The optimized process with this yeast results in an ee of >99% and a de of 86% researchgate.net.

Candida parapsilosis : This yeast is another efficient biocatalyst for the bioreduction of prochiral ketones, often yielding (S)-alcohols with high enantiomeric excess nih.gov. Its ketoreductases have been successfully used for a variety of substrates.

The ability to produce different diastereomers with high enantiopurity by simply changing the yeast strain is a significant advantage of this methodology, providing access to a range of chiral building blocks from a common precursor.

| Yeast Strain | Substrate | Major Product Stereoisomer | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| Kluyveromyces marxianus var. lactis CL69 | Ethyl 2-(benzamidomethyl)-3-oxobutanoate | (2R,3S) | 98% | >99% |

| Pichia glucozyma CBS 5766 | Ethyl 2-(benzamidomethyl)-3-oxobutanoate | (2S,3S) | 86% | >99% |

Isolated Enzyme-Catalyzed Reductions (e.g., Short-chain Alcohol Dehydrogenases, Carbonyl Reductases, Ketoreductases)

The use of isolated enzymes offers several advantages over whole-cell systems, including higher specific activity, elimination of side reactions from other cellular enzymes, and simpler downstream processing. Ketoreductases (KREDs) and other alcohol dehydrogenases are particularly effective for the asymmetric reduction of β-keto esters.

These enzymes belong to superfamilies such as the Short-chain Dehydrogenases/Reductases (SDRs), which are typically NAD(P)H-dependent oxidoreductases nih.govnih.govwikipedia.org. SDRs are known for their broad substrate specificities and often exhibit high stereoselectivity, making them valuable biocatalysts nih.gov. The stereochemical outcome of these reductions is often predictable by Prelog's rule, which states that the hydride is delivered to the Re face of the carbonyl, typically yielding the (S)-alcohol. However, a significant number of anti-Prelog enzymes that deliver the hydride to the Si face to produce (R)-alcohols have also been identified and characterized. This diversity allows for the selective synthesis of either enantiomer of a desired alcohol.

Commercially available KRED libraries offer a wide range of catalysts that can be screened to find an enzyme with the desired activity and stereoselectivity for a specific substrate like this compound. These enzymes have been successfully applied to the reduction of structurally related α-amido-β-keto esters, demonstrating their potential for this substrate class frontiersin.org.

Dynamic Kinetic Resolution Strategies

Dynamic Kinetic Resolution (DKR) is a powerful strategy that enables the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. This is particularly relevant for substrates like this compound, which possess a stereocenter at the α-position that is prone to racemization.

The DKR process combines a rapid, in-situ racemization of the starting material with a highly stereoselective, irreversible reaction. For α-substituted β-keto esters, the α-proton is acidic and can be removed under basic or acidic conditions, or by the action of a racemase, leading to a planar enol or enolate intermediate, which allows for the interconversion of the enantiomers nih.govnih.gov.

This strategy has been successfully implemented using both chemo- and biocatalytic methods:

Chemo-catalytic DKR : The Noyori-type asymmetric transfer hydrogenation using Ru(II) catalysts is a classic example. The reaction conditions often facilitate the racemization of the α-stereocenter while the catalyst selectively reduces one of the enantiomers, driving the equilibrium towards the desired product nih.govnih.govnih.gov.

Biocatalytic DKR : Ketoreductases are highly effective in DKR processes for α-substituted β-keto esters. The enzyme selectively reduces one enantiomer of the racemic substrate. As this enantiomer is consumed, the remaining enantiomer undergoes racemization to replenish the reactive form, allowing for a complete conversion to a single stereoisomeric product nih.gov. This approach has been used for the stereoselective synthesis of an α-benzamido-β-hydroxy ester, a key building block for carbapenems, achieving 99% de and 99% ee frontiersin.org.

Directed Evolution and Enzyme Engineering for Enhanced Stereoselectivity and Activity

While nature provides a vast diversity of enzymes, they are not always perfectly suited for industrial processes, which may involve non-natural substrates, high substrate concentrations, or harsh reaction conditions. Directed evolution and protein engineering are powerful techniques used to tailor enzymes for specific applications, enhancing properties such as activity, stability, and stereoselectivity mpg.detudelft.nlnih.gov.

The process of directed evolution involves generating a large library of enzyme variants through methods like error-prone PCR or site-directed saturation mutagenesis nih.gov. This library is then screened using high-throughput methods to identify mutants with improved properties. Iterative rounds of mutation and selection can lead to enzymes with dramatically enhanced performance.

This approach has been successfully applied to ketoreductases for the synthesis of chiral alcohols nih.gov. For instance, structure-guided rational design and directed evolution have been used on a ketoreductase from Exiguobacterium sp. to improve its activity and stereoselectivity towards bulky α-amino β-keto esters rsc.org. Mutant enzymes were created that exhibited excellent stereoselectivity (>99% de, >99% ee) and high conversion for substrates that were poorly converted by the wild-type enzyme rsc.org. Similarly, engineering efforts have focused on improving the thermostability and activity of KREDs for industrial applications, such as in the synthesis of precursors for atorvastatin acs.org. These advanced techniques hold great promise for developing a bespoke biocatalyst for the efficient and highly stereoselective synthesis of this compound.

Immobilization Techniques for Biocatalysts

The industrial application of biocatalysts, such as enzymes and whole cells, in the synthesis of specialty chemicals like this compound is often contingent on their economic viability and operational stability. Free enzymes in solution, while effective, present significant challenges in recovery and reuse, leading to increased production costs. google.com Immobilization, the process of confining biocatalysts to a solid support matrix, addresses these limitations by enhancing their stability, simplifying product purification, and enabling their repeated use in multiple reaction cycles. google.comorganic-chemistry.org This section explores the principal techniques for biocatalyst immobilization that are pertinent to the synthesis of β-keto esters and their derivatives.

The primary methods for enzyme immobilization can be broadly categorized into four main types: adsorption, covalent bonding, entrapment, and cross-linking. The choice of method depends on the specific enzyme, the support material, and the reaction conditions.

Adsorption: This is one of the simplest and oldest methods, involving the physical binding of the enzyme to the surface of a carrier via weak forces such as van der Waals forces, hydrogen bonds, and hydrophobic interactions. organic-chemistry.org The process is generally mild, minimizing the risk of enzyme denaturation. A significant advantage of this technique is its potential for reversibility, which allows for the regeneration of the support material. organic-chemistry.org For the synthesis of β-keto ester derivatives, lipases are commonly used biocatalysts. For instance, Candida antarctica lipase B (CALB) has been effectively immobilized on macroporous poly(propylene) resins for the transesterification of β-keto esters. google.com The hydrophobic nature of such supports can facilitate the interfacial activation of lipases, leading to enhanced catalytic activity. thieme-connect.de

Covalent Bonding: This method involves the formation of stable covalent bonds between the functional groups on the enzyme surface (e.g., amino, carboxyl, hydroxyl groups) and the activated support material. organic-chemistry.org This strong linkage prevents the leaching of the enzyme from the support, resulting in a highly stable biocatalyst. organic-chemistry.org Various support materials, including silica, agarose, and synthetic polymers, can be functionalized with reactive groups like epoxy, aldehyde, or isothiocyanate to facilitate covalent attachment. While this method provides robust immobilization, the chemical modification process can sometimes lead to a partial loss of enzyme activity if the active site is involved in the bonding.

Cross-Linking: This method utilizes bifunctional reagents, such as glutaraldehyde, to create intermolecular cross-links between enzyme molecules, forming insoluble aggregates. When these aggregates are formed without a carrier, they are known as cross-linked enzyme aggregates (CLEAs). This carrier-free immobilization technique offers high enzyme loading and stability. The combination of cross-linking with other methods, such as adsorption, can further enhance the mechanical strength and stability of the immobilized biocatalyst.

The reusability of an immobilized biocatalyst is a critical parameter for its industrial application. Studies have shown that immobilized enzymes can be used for multiple cycles with minimal loss of activity. For example, an immobilized cellulase was reported to retain over 80% of its initial activity after 11 cycles. researchgate.net In the context of ester synthesis, immobilized lipases have been reused for over 10 cycles without significant damage to the enzyme. researchgate.net

The following tables provide an overview of research findings on the immobilization of lipases for the synthesis of esters, which is a key reaction in the production of compounds like this compound.

Table 1: Comparison of Immobilization Techniques for Lipases

| Immobilization Technique | Support Material | Enzyme Source | Key Advantages | Potential Limitations |

| Adsorption | Macroporous acrylic resin | Candida antarctica lipase B | Simple, mild conditions, potential for enzyme hyperactivation. thieme-connect.denih.gov | Enzyme leaching may occur with changes in pH or temperature. |

| Covalent Bonding | Agarose with vinyl sulfone groups | Candida antarctica lipase B | Strong binding prevents enzyme leakage, high stability. nih.gov | Can be more complex, potential for activity loss if active site is modified. organic-chemistry.org |

| Entrapment | Polymeric networks (e.g., alginate) | Various lipases | Protects enzyme from harsh environments, no chemical modification of the enzyme. google.com | Mass transfer limitations can slow down the reaction rate. |

| Cross-Linking (CLEAs) | Carrier-free | Various lipases | High enzyme loading, high stability, no support costs. | Can be more difficult to handle, potential for diffusion limitations. |

Table 2: Performance of Immobilized Candida antarctica Lipase B (CALB) in Ester Synthesis

| Support Material | Immobilization Method | Reaction Type | Substrates | Solvent | Yield/Conversion | Reusability |

| Macroporous poly(propylene) resin | Adsorption | Transesterification of β-keto esters | Alcohols and methyl/ethyl β-keto esters | Solvent-free | >90% | Not specified |

| Nylon | Adsorption | Esterification | Alcohols and carboxylic acids | Hexane | High equilibrium conversion | Retained ~33% activity after 72 days |

| Polyethylene terephthalate (PET) derivatives | Adsorption | Esterification of rac-ibuprofen | rac-ibuprofen and ethanol | Not specified | 30% conversion | Not specified |

| Silica nanoparticles with PMMA brushes | Adsorption | Transesterification | Not specified | Isopropyl alcohol | High activity | Optimized for reusability |

In the context of synthesizing this compound, a plausible biocatalytic route would involve the transesterification of a corresponding methyl or ethyl ester with butanol. This reaction is efficiently catalyzed by lipases, making the immobilization of a suitable lipase, such as CALB, a key strategy for developing a sustainable and cost-effective manufacturing process. The choice of an appropriate immobilization technique and support material would be crucial to optimize the catalyst's performance, stability, and reusability.

Reactivity and Mechanistic Investigations of Butyl 2 Benzamidomethyl 3 Oxobutanoate

Stereoselective Reduction Reactions of the Ketone Functionality

The reduction of the ketone at the C-3 position of Butyl 2-(benzamidomethyl)-3-oxobutanoate is a critical transformation, leading to the formation of the corresponding β-hydroxybutanoate derivatives. These products contain two stereocenters (at C-2 and C-3), making the control of stereochemistry paramount. Research has focused on both diastereoselective and enantioselective methods to access specific stereoisomers, which are valuable intermediates in pharmaceutical synthesis. nih.gov

The reduction of the prochiral ketone in 2-(benzamidomethyl)-3-oxobutanoate esters can yield two diastereomeric products: the syn- and anti-hydroxybutanoate isomers. The relative stereochemistry between the newly formed hydroxyl group at C-3 and the existing benzamidomethyl substituent at C-2 is highly dependent on the reaction conditions and the type of catalyst employed.

Both chemical and biological methods have been developed to control this diastereoselectivity.

Chemical Hydrogenation: Homogeneous asymmetric hydrogenation using ruthenium(II) complexes with chiral phosphine (B1218219) ligands, such as BINAP derivatives, has proven highly effective. These catalysts can achieve high levels of diastereoselectivity, strongly favoring the formation of the syn-diastereomer. For instance, the hydrogenation of the methyl analog of the title compound using a [RuI{(R)-binap}(p-cymene)]I catalyst resulted in the syn-(2S,3R) product with up to 98% diastereoisomeric excess (de). rsc.org

Biocatalysis: Biotransformations using whole cells of various yeasts or isolated enzymes offer another powerful route. The choice of microorganism is crucial, as different species can exhibit opposite diastereoselectivities. For example, in the reduction of the ethyl ester analog, Kluyveromyces marxianus var. lactis CL 69 produced the syn-isomer with a diastereomeric excess of 98%. researchgate.net Conversely, other organisms have been shown to favor the anti-isomer, demonstrating the versatility of biocatalytic approaches in accessing different stereochemical outcomes. researchgate.net Plant cell cultures have also been used, where the choice of plant species can determine whether the syn or anti product predominates. researchgate.net

The table below summarizes the diastereoselectivity observed in the reduction of related 2-(benzamidomethyl)-3-oxobutanoate esters using different catalytic systems.

| Catalyst/Biocatalyst | Substrate | Major Diastereomer | Diastereomeric Excess (de) |

| [RuI{(R)-3,5(tBu)₂-BINAP}(p-cymene)]I | Methyl 2-(benzamidomethyl)-3-oxobutanoate | syn | 98% |

| Kluyveromyces marxianus | Ethyl 2-(benzamidomethyl)-3-oxobutanoate | syn | 98% |

| Gossypium hirsutum (Cotton) | 2-(benzamidomethyl)-3-oxobutanoates | anti (S,S) | Not specified |

| Parthenocissus tricuspidata | 2-(benzamidomethyl)-3-oxobutanoates | syn (R,S) | Not specified |

Data compiled from studies on methyl and ethyl esters, which are expected to show similar reactivity to the butyl ester. rsc.orgresearchgate.net

Beyond controlling the relative stereochemistry, achieving high enantioselectivity is essential for producing optically pure compounds. The (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate (syn-isomer) is a particularly important chiral building block for the synthesis of penem (B1263517) and carbapenem (B1253116) antibiotics. nih.gov

Asymmetric Hydrogenation: Cationic ruthenium(II) complexes containing chiral BINAP ligands are highly effective for enantioselective hydrogenation. The combination of the metal center and the chiral ligand creates a chiral environment that differentiates between the two enantiotopic faces of the ketone. This method has successfully produced the (2S,3R)-hydroxybutanoate with an enantiomeric excess (ee) of up to 99%. rsc.org The efficiency of the catalysis is influenced by factors such as the solvent, temperature, and the specific structure of the BINAP ligand used. researchgate.net

Biocatalytic Reduction: Enzyme-catalyzed reductions are renowned for their exceptional stereoselectivity. nih.gov Various yeasts and bacteria have been screened for their ability to reduce 2-(benzamidomethyl)-3-oxobutanoate esters. nih.govresearchgate.net For example, a newly isolated strain, Burkholderia gladioli ZJB-12126, was identified as being capable of reducing the substrate to the desired (2S, 3R)-MBHB isomer with high fidelity. nih.gov Ketoreductases, a class of oxidoreductase enzymes, are particularly well-suited for this transformation. nih.gov The enzyme (S)-1-phenylethanol dehydrogenase (PEDH), for instance, has been used for the asymmetric reduction of a wide range of ketones and β-keto esters to their corresponding (S)-alcohols with excellent enantiopurity. nih.gov

The table below showcases the enantioselectivity achieved in the reduction of related 2-(benzamidomethyl)-3-oxobutanoate esters.

| Catalyst/Biocatalyst | Substrate | Product Stereoisomer | Enantiomeric Excess (ee) |

| [RuI{(R)-BINAP}(p-cymene)]I | Methyl 2-(benzamidomethyl)-3-oxobutanoate | (2S,3R) | 99% |

| Kluyveromyces marxianus | Ethyl 2-(benzamidomethyl)-3-oxobutanoate | (2R,3S) | >99% |

| Burkholderia gladioli ZJB-12126 | Methyl 2-(benzamidomethyl)-3-oxobutanoate | (2S,3R) | High |

Data compiled from studies on methyl and ethyl esters. nih.govrsc.orgresearchgate.net

The high levels of stereocontrol observed in the metal-catalyzed reductions of this compound are not coincidental. The benzamido group at the C-2 position plays a crucial role as an internal directing group. It can coordinate to the metal center of the catalyst through both its amide oxygen and nitrogen atoms, forming a stable five-membered chelate ring.

This N,O-bidentate chelation locks the conformation of the substrate relative to the catalyst. In the case of ruthenium-BINAP catalyzed hydrogenations, this interaction positions the ketone in the chiral pocket of the catalyst in a highly specific orientation. The hydride is then delivered from the metal to one specific face of the ketone carbonyl, leading to the observed high diastereoselectivity and enantioselectivity. rsc.org The steric and electronic properties of the directing group are critical; modifications to the amide or its substituents can significantly impact the reaction's efficiency and stereochemical outcome. researchgate.netnih.gov

Other Synthetic Transformations and Functional Group Interconversions (excluding basic oxidation/reduction)

While the stereoselective reduction of the ketone is the most studied reaction of this compound, the ester and amide moieties also offer sites for further synthetic modification.

The butyl ester group can undergo several standard transformations common to esters. These reactions allow for the conversion of the ester into other important functional groups.

Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, followed by acidic workup will hydrolyze the butyl ester to the corresponding carboxylic acid. This is a fundamental step if the acid functionality is required for subsequent coupling reactions, such as amide bond formation.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the butoxy group with a different alkoxy group. This allows for the synthesis of other alkyl esters (e.g., methyl, ethyl) from the butyl ester.

Reduction to Alcohol: While the ketone is more reactive to many reducing agents, strong, non-selective reagents like lithium aluminum hydride (LAH) would reduce both the ketone and the ester, yielding a diol. harvard.edu More selective reagents, such as lithium borohydride (B1222165) (LiBH₄), are known to reduce esters in the presence of other functional groups like amides, although chemoselectivity with the ketone would be a challenge. harvard.edu

Conversion to Acid Chloride: The butyl ester can be converted into a more reactive acid chloride. For tert-butyl esters, this has been achieved using thionyl chloride (SOCl₂). organic-chemistry.org This transformation would likely require prior reduction of the ketone to prevent side reactions. The resulting acid chloride is a versatile intermediate for forming amides or other esters. organic-chemistry.org

The benzamido group itself is a robust functional group, but it can be modified under specific conditions.

Amide Hydrolysis: Under harsh acidic or basic conditions, the amide bond can be cleaved to yield benzoic acid and the corresponding free aminobutanoate derivative. acs.org This reaction effectively removes the directing group, which may be desirable in later synthetic stages.

Aromatic Ring Functionalization: The benzene (B151609) ring of the benzamido group can participate in electrophilic aromatic substitution reactions, although the amide group is a deactivating, ortho-, para-director. wikipedia.org More modern methods, such as transition-metal-catalyzed C-H activation, provide pathways for regioselective functionalization. For example, ruthenium catalysts have been used for the C-H selenylation of benzamides, demonstrating that the aromatic ring can be modified without altering the core structure. researchgate.net

N-Alkylation: The nitrogen atom of the amide is generally unreactive but can undergo reactions like N-alkylation under specific conditions, though this is less common for secondary amides compared to primary amides or amines. rsc.org

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools to investigate the reactivity and potential biological interactions of this compound at a molecular level. These in silico methods offer insights that complement experimental findings, guiding the design of new analogues and elucidating complex chemical phenomena.

Molecular Docking Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). This method is instrumental in understanding the potential interactions between this compound and biological targets.

Detailed research findings from studies on analogous β-keto esters demonstrate the utility of this approach. For instance, in a study investigating the antibacterial potential of a series of β-keto ester analogues, molecular docking was used to evaluate their interaction with quorum-sensing (QS) proteins LasR and LuxS, which are crucial in bacterial communication and pathogenicity. nih.govmdpi.com The simulations revealed that these compounds could bind to the active sites of these proteins, suggesting a potential mechanism for inhibiting bacterial quorum sensing. nih.govmdpi.com

The strength of these interactions is often quantified by a docking score, which estimates the binding affinity. Lower docking scores typically indicate a more favorable binding interaction. In the aforementioned study on β-keto ester analogues, the docking scores were further refined by calculating the binding free energy using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, providing a more accurate measure of the stability of the ligand-protein complex. mdpi.com

Table 1: Example Docking Scores and Binding Free Energies for β-Keto Ester Analogues with QS Proteins

| Compound Analogue | Target Protein | Docking Score (kcal/mol) | MM-GBSA ΔG_bind (kcal/mol) |

|---|---|---|---|

| Analogue A | LasR | -8.5 | -55.2 |

| Analogue B | LasR | -7.9 | -48.9 |

| Analogue A | LuxS | -6.2 | -35.7 |

| Analogue B | LuxS | -6.8 | -40.1 |

Note: This data is representative of findings for β-keto ester analogues and is intended to illustrate the type of data generated in molecular docking studies.

These simulations can also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. researchgate.net For this compound, molecular docking could be employed to screen for potential enzyme targets and to understand the specific amino acid residues that are critical for its binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized analogues.

For analogues of this compound, a QSAR study would involve several steps:

Data Set Preparation: A series of analogues with experimentally determined biological activities would be selected. This set would be divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can be classified as 1D, 2D, or 3D descriptors. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), principal component regression (PCR), or machine learning algorithms like k-Nearest Neighbors (kNN) and Random Forest, are used to build the QSAR model. nih.govresearchgate.net

Model Validation: The model's statistical significance and predictive ability are rigorously assessed using various metrics.

In a typical 2D-QSAR study on heterocyclic derivatives, descriptors related to electronic properties, topology, and molecular shape are often found to be significant. nih.gov For instance, a QSAR model for a series of thiazolidine-4-one derivatives as antitubercular agents revealed that descriptors for polarizability (MLFER_S), electronegativity (GATSe2), and surface area (EstateVSA 6) were positively correlated with activity, while a descriptor related to molecular symmetry (SpMAD_Dzs 6) was negatively correlated. nih.gov

Table 2: Example of a 2D-QSAR Model Equation and its Statistical Parameters

| Parameter | Value |

|---|---|

| Model Equation | pIC50 = 0.85MLFER_S + 0.42GATSe2 + 0.15EstateVSA 6 - 0.63SpMAD_Dzs 6 + 2.5 |

| R² (Coefficient of Determination) | 0.9092 |

| R²adj (Adjusted R²) | 0.8950 |

| q² (Cross-validated R²) | 0.7626 |

| F-test (Fischer's value) | 55.8 |

Note: This data is hypothetical and based on typical values reported in QSAR studies of heterocyclic compounds. researchgate.netnih.gov

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective by analyzing the steric and electrostatic fields around the molecules. researchgate.net These models can generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity, providing valuable guidance for the rational design of more potent analogues of this compound. mdpi.com

Mechanistic Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at the electronic level. nih.govtaylorfrancis.com These methods can be used to model the reaction pathways involved in the synthesis or metabolic transformation of this compound, providing detailed information about transition states and intermediates.

By calculating the potential energy surface of a reaction, researchers can determine the activation energies of different possible pathways, thereby identifying the most likely mechanism. For example, in the study of enzyme-catalyzed reactions, quantum chemical calculations can clarify the roles of specific active site residues and cofactors. diva-portal.org These calculations can also predict the structures of transient intermediates that are difficult to observe experimentally. diva-portal.org

A common approach is the use of combined quantum mechanics/molecular mechanics (QM/MM) methods, where the reactive center of the system is treated with a high level of quantum mechanics, while the surrounding protein environment is modeled using more computationally efficient molecular mechanics. nih.gov This allows for the study of enzymatic reactions within the context of the entire protein structure. nih.gov

Table 3: Representative Energy Barriers for a Hypothetical Reaction Pathway

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate 1 | -5.8 |

| 4 | Transition State 2 | +12.5 |

| 5 | Products | -10.3 |

Note: This data is illustrative of the type of results obtained from quantum chemical calculations of a reaction mechanism.

For this compound, quantum chemical calculations could be used to investigate its tautomeric equilibrium, its susceptibility to nucleophilic or electrophilic attack at different sites, and the detailed mechanism of its potential enzymatic hydrolysis.

Prediction of Stereochemical Outcomes

Many chemical reactions can produce stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. The prediction of stereochemical outcomes is a critical aspect of synthetic and medicinal chemistry, as different stereoisomers can have vastly different biological activities.

Computational methods can be invaluable in predicting the stereoselectivity of a reaction. The stereochemical outcome is often determined by the relative energies of the transition states leading to the different stereoisomeric products. Quantum chemical calculations can be used to compute these energy differences with high accuracy.

For reactions involving this compound that could generate new chiral centers, computational modeling can help predict which stereoisomer will be the major product. This is particularly relevant for reactions such as reductions of the ketone group or additions to the double bond of its enol tautomer. The facial selectivity of such reactions is governed by steric and electronic factors, which can be modeled computationally.

Recent advances in automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, have shown promise in predicting the stereochemistry of complex reactions based solely on the structure of the target molecule. hokudai.ac.jp By calculating the retrosynthetic pathways, these methods can predict the stereochemical course of the forward reaction. hokudai.ac.jp

Table 4: Hypothetical Predicted Stereoisomeric Ratio Based on Calculated Transition State Energies

| Transition State | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| TS (leading to R-isomer) | 18.2 | 95% |

| TS (leading to S-isomer) | 19.9 | 5% |

Note: This data is a hypothetical example illustrating how the calculated energy difference between two diastereomeric transition states can be used to predict the ratio of stereoisomeric products.

Understanding and predicting the stereochemical outcomes of reactions involving this compound is crucial for the development of stereochemically pure compounds with well-defined biological activities.

Advanced Analytical Techniques in the Research of Butyl 2 Benzamidomethyl 3 Oxobutanoate

Chiral Chromatographic Methods for Stereoisomer Resolution and Quantification

Chiral chromatography is paramount for separating the enantiomers of Butyl 2-(benzamidomethyl)-3-oxobutanoate, enabling the study of their distinct properties. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful solutions for stereoisomer resolution.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a principal technique for the stereoselective determination of 2-(benzamidomethyl)-3-oxobutanoate esters. Research has demonstrated the successful development of chiral HPLC methods for the quantitative analysis of these compounds and their metabolites.

A notable study focused on the stereoselective determination of the closely related methyl ester, 2-benzamidomethyl-3-oxobutanoate (BMOB), and its biotransformation product. nih.gov An efficient chiral separation was achieved in under 12 minutes using a Chiralpak AY-H column, which features an amylose-based chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and ability to separate a diverse range of chiral compounds. sigmaaldrich.com The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. sigmaaldrich.com

The developed HPLC method was validated for its precision and accuracy, with intra-day and inter-day variations below 15%. nih.gov This level of reliability makes the method suitable for monitoring processes like biotransformations, where the stereochemical outcome is critical. nih.gov

Table 1: HPLC Conditions for Chiral Separation of a 2-(Benzamidomethyl)-3-oxobutanoate Analog

| Parameter | Condition |

|---|---|

| Column | Chiralpak AY-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol mixture |

| Detection | UV |

| Analysis Time | < 12 minutes |

| Application | Stereoselective determination and process monitoring |

Data sourced from a study on a methyl analog. nih.gov

Gas Chromatography (GC) with Chiral Columns

Gas chromatography utilizing chiral columns is another powerful technique for enantiomeric separation. gcms.cz While specific applications to this compound are not extensively documented in readily available literature, the principles of the technique are well-established and applicable. Chiral GC columns typically incorporate a chiral stationary phase, often a derivatized cyclodextrin (B1172386), into a common liquid phase like polysiloxane. gcms.czresearchgate.net

Cyclodextrins are chiral, toroidal-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. sigmaaldrich.com Enantiomeric separation occurs based on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin selector. gcms.czresearchgate.net The stability of these complexes depends on the goodness of fit, which is influenced by the three-dimensional structure of the analyte.

For a compound like this compound, which possesses sufficient volatility or can be derivatized to enhance it, chiral GC could provide excellent resolution and high efficiency. A variety of derivatized cyclodextrin phases are available, offering a range of selectivities for different classes of compounds. researchgate.net

Table 2: Common Chiral Stationary Phases for Gas Chromatography

| CSP Type | Selector | Separation Principle | Typical Analytes |

|---|---|---|---|

| Amino Acid Derivatives | L-Valine-t-butylamide (Chirasil-Val) | Hydrogen bonding, dipole-dipole | Amino acids, α-hydroxy carboxylic acids |

| Cyclodextrin Derivatives | Derivatized α-, β-, γ-Cyclodextrins | Inclusion complexation | Terpenes, alcohols, ketones, esters |

This table represents general information on chiral GC columns. gcms.czresearchgate.net

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and stereochemistry, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, Variable-Temperature)

NMR spectroscopy is a cornerstone of structural elucidation. One-dimensional (1D) ¹H and ¹³C NMR spectra provide diagnostic signals for the key functional groups within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the butyl ester group (a triplet for the terminal methyl, and multiplets for the three methylene (B1212753) groups), a singlet for the acetyl methyl group, and signals for the methylene and methine protons in the core structure. chemicalbook.com The aromatic protons of the benzamido group would appear in the downfield region, and the amide N-H proton would typically present as a broad singlet. The ¹³C NMR spectrum would complement this by showing distinct resonances for the ester and ketone carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the butyl and butanoate backbone.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, confirming the bonding framework. For more complex structural problems or mixtures, advanced methods like 3D-NMR can be employed to disperse overlapping signals into a third dimension, greatly simplifying interpretation. researchgate.net

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Correlations |

|---|---|---|---|

| ¹H | ~0.9 | Triplet | Butyl -CH₃ |

| ¹H | ~1.2-1.7 | Multiplets | Butyl -CH₂-CH₂- |

| ¹H | ~2.2 | Singlet | Acetyl -CH₃ |

| ¹H | ~4.1 | Triplet | Butyl -OCH₂- |

| ¹H | ~7.4-7.8 | Multiplets | Aromatic Protons |

| ¹H | ~8-9 | Broad Singlet | Amide N-H |

| ¹³C | ~202 | Carbonyl | Ketone C=O |

| ¹³C | ~168 | Carbonyl | Ester C=O |

| ¹³C | ~167 | Carbonyl | Amide C=O |

Predicted values are based on data for analogous structures and general chemical shift ranges. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) Techniques (e.g., FAB-MS, GC-MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify purity and identify byproducts by separating them chromatographically before they enter the mass spectrometer.

Soft ionization techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization (ESI-MS) are particularly useful for generating the intact molecular ion, which allows for the unambiguous confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum provides a fingerprint that can confirm the presence of key structural motifs, such as the benzoyl group, the butyl ester, and the core butanoate structure.

Table 4: Expected Mass Spectrometry Data

| Technique | Ion | m/z (Expected) | Information Provided |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 292.15 | Molecular Weight Confirmation |

| ESI-MS | [M+Na]⁺ | 314.13 | Molecular Weight Confirmation |

| GC-MS | Fragment Ions | Various | Structural Elucidation (e.g., loss of butoxy group, benzoyl cation) |

M represents the molecular formula C₁₆H₂₁NO₄. The m/z values are theoretical.

Crystallographic Analysis of Derived and Related Structures

X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, the crystallographic analysis of closely related compounds offers invaluable insights into molecular conformation, bond lengths, and intermolecular interactions.

For instance, the crystal structure of N′1,N′2-bis((E)-3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide, a compound also containing substituted benzylidene and amide-like functionalities, has been determined. researchgate.net Such studies reveal precise details about the planarity of aromatic rings, the conformation of amide bonds, and the nature of hydrogen bonding networks that dictate how molecules pack in the solid state. This information is crucial for understanding structure-property relationships.

Table 5: Crystallographic Data for a Related Benzylidene Hydrazide Structure

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₃₀N₄O₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell a (Å) | 21.170(3) |

| Unit Cell b (Å) | 13.2938(17) |

| Unit Cell c (Å) | 9.7133(12) |

| Unit Cell β (°) | 114.423(2) |

| Volume (ų) | 2489.0(5) |

Data from the published crystal structure of N′1,N′2-bis((E)-3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide. researchgate.net

Butyl 2 Benzamidomethyl 3 Oxobutanoate As a Key Building Block in Complex Organic Synthesis

Chiral Pool Synthesis Applications

Chiral pool synthesis is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. While Butyl 2-(benzamidomethyl)-3-oxobutanoate itself is not typically a primary chiral source, it serves as a key prochiral intermediate that can be stereoselectively transformed using chiral reagents or biocatalysts. The synthesis of this compound can be achieved through methods like the condensation of a butyl acetoacetate (B1235776) derivative with a benzamide-containing component.

The true value of this building block in the context of chiral pool synthesis lies in its subsequent stereoselective reactions. For instance, the ketone functionality can be reduced to a hydroxyl group, creating two new chiral centers. The stereochemical outcome of this reduction can be controlled with high precision, influenced by chiral catalysts or enzymes, effectively transferring chirality to the molecule. This approach is fundamental in the synthesis of complex molecules where specific stereoisomers are required for biological activity.

Precursor to Advanced Organic Scaffolds and Heterocyclic Systems

The inherent reactivity of β-keto esters makes this compound an excellent starting point for the synthesis of a wide array of advanced organic scaffolds and heterocyclic systems. researchgate.net The presence of multiple reactive sites—the ketone, the ester, and the active methylene (B1212753) group—allows for a diverse range of chemical transformations. nih.gov

For example, the dicarbonyl nature of the molecule is conducive to condensation reactions with various dinucleophiles to form heterocyclic rings. Reactions with hydrazines can yield pyrazoles, while amidines can lead to pyrimidines. Furthermore, the active methylene proton can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations, to build more complex carbon skeletons. The benzamido group can also influence the reactivity and stereoselectivity of these transformations.

Strategic Intermediate in the Synthesis of Carbapenem (B1253116) Antibiotic Precursors

One of the most significant applications of this class of compounds is as a strategic intermediate in the synthesis of precursors for carbapenem antibiotics. nih.gov Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. nih.gov The synthesis of the carbapenem core structure often relies on the availability of highly functionalized and stereochemically defined building blocks.

The methyl analog, methyl 2-(benzamidomethyl)-3-oxobutanoate (BMOB), is a well-documented precursor to (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate (MBHB). nih.gov This transformation is a critical step that establishes the desired stereochemistry at two adjacent carbon atoms. The stereoselective reduction of the ketone in BMOB is often achieved with high diastereoselectivity and enantioselectivity using biocatalysts, such as yeast or specific enzymes like carbonyl reductases, or through catalytic asymmetric hydrogenation. nih.govrsc.org

(2S, 3R)-MBHB is, in turn, a key intermediate for the synthesis of 4-acetoxyazetidinone, a fundamental building block for the carbapenem nucleus. nih.gov The conversion of MBHB to 4-acetoxyazetidinone involves a series of steps including cyclization to form the β-lactam ring. The synthesis of these precursors is a testament to the utility of functionalized β-keto esters in constructing complex and medicinally important molecules.

Table 1: Biocatalytic Reduction of Methyl 2-(benzamidomethyl)-3-oxobutanoate (BMOB)

| Biocatalyst | Substrate (BMOB) Concentration | Reaction Time (h) | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield | Reference |

| Burkholderia gladioli ZJB-12126 | - | - | >80% | >80% | - | nih.gov |

| Engineered Carbonyl Reductase | 150 g/L | 12 | >99.99% | >99.99% | >99.99% | researchgate.net |

| Engineered Carbonyl Reductase | 200 g/L | 36 | >99.99% | >99.99% | >99.99% | researchgate.net |

Future Research Directions and Innovative Methodologies

Development of Novel Catalytic Systems with Enhanced Efficiency and Selectivity

The synthesis of β-keto esters like Butyl 2-(benzamidomethyl)-3-oxobutanoate traditionally involves condensation reactions. However, future research is geared towards the development of novel catalytic systems that offer superior efficiency, selectivity, and milder reaction conditions. For the synthesis of the analogous Methyl 2-(benzamidomethyl)-3-oxobutanoate, condensation reactions between benzamide (B126) derivatives and methyl acetoacetate (B1235776) are typically employed. rsc.org Future work on the butyl variant would likely explore similar pathways, focusing on catalysts that can accommodate the bulkier butyl group and enhance reaction rates and yields.

A key area of development is the design of catalysts for the asymmetric synthesis of chiral derivatives of this compound. Research on the methyl analog has shown that chiral auxiliaries or organocatalysts can be used for enantioselective synthesis, though often requiring stringent anhydrous conditions. rsc.org The development of robust, moisture-tolerant chiral catalysts would represent a significant advancement. For instance, chiral scandium(III) N,N'-dioxide complexes have been shown to catalyze the enantioselective homologation of ketones with α-diazo esters to produce optically active β-keto esters. organic-chemistry.org The application of such catalysts to the synthesis of chiral this compound could provide access to valuable enantiopure building blocks.

The following table outlines potential catalytic systems for investigation based on successful applications with related compounds:

| Catalyst Type | Potential Advantages | Relevant Research on Analogs |

| Chiral Lewis Acids | High enantioselectivity, potential for asymmetric synthesis. | Scandium(III) complexes used for asymmetric homologation of ketones. organic-chemistry.org |

| Organocatalysts | Metal-free, often milder reaction conditions, tunable selectivity. | Used for enantioselective synthesis of the methyl analog. rsc.org |

| Nanocatalysts | High surface area, potential for high activity and recyclability. | Fe3O4@PEG-SO3H used for the synthesis of β-aminoketones. rsc.org |

| Heterogeneous Catalysts | Ease of separation and catalyst recycling, suitable for flow chemistry. | Molybdenum(VI) dichloride dioxide used for β-keto ester synthesis. organic-chemistry.org |

Advanced Biocatalyst Discovery and Engineering for Industrial Scale-Up

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild conditions. nih.govnih.gov For the industrial scale-up of this compound and its derivatives, the discovery and engineering of advanced biocatalysts are paramount.

Research on the methyl analog, Methyl 2-(benzamidomethyl)-3-oxobutanoate, has demonstrated the potential of biocatalysis. For example, yeast strains like Saccharomyces cerevisiae can achieve asymmetric reductions of the β-ketoester moiety. rsc.org Furthermore, short-chain alcohol dehydrogenases from Burkholderia gladioli have shown great potential in the dynamic kinetic asymmetric transformation of the methyl ester. acs.org These findings provide a strong foundation for exploring biocatalytic routes for the butyl ester.

Future research will likely focus on:

Enzyme Screening: Identifying novel enzymes from diverse microbial sources with activity towards this compound.

Enzyme Engineering: Utilizing techniques like directed evolution and rational design to improve the activity, stability, and substrate specificity of existing enzymes. nih.gov This can lead to biocatalysts that are highly efficient for industrial production. For instance, engineered enzymes have been shown to exhibit significantly enhanced activity, sometimes by several orders of magnitude, for specific substrates. nih.gov

Immobilization: Developing robust immobilization techniques for the selected biocatalysts to enhance their stability and reusability, which is crucial for cost-effective industrial processes. researchgate.net

The table below summarizes key considerations for advancing the biocatalytic production of chiral derivatives of this compound.

| Research Area | Objective | Key Methodologies |

| Biocatalyst Discovery | Identify novel enzymes with high activity and selectivity. | Metagenomic screening, high-throughput screening of microbial libraries. |

| Enzyme Engineering | Enhance enzyme performance for industrial applications. | Directed evolution, site-directed mutagenesis, computational protein design. nih.govbasf.com |

| Process Optimization | Improve reaction efficiency and product yield. | Optimization of pH, temperature, and substrate concentration. rsc.org |

| Immobilization | Increase catalyst stability and facilitate reuse. | Adsorption, covalent bonding, entrapment on various support materials. researchgate.net |

Expansion of Synthetic Utility through Diverse Reaction Pathways

The synthetic utility of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of multiple reactive sites—the β-ketoester functionality and the benzamidomethyl group—allows for a variety of chemical transformations.

The β-amino ketone moiety is a key structural feature found in many biologically active compounds and natural products. researchgate.net The synthesis of β-aminoketones can be achieved through various methods, including the Mannich reaction and aza-Michael additions. rsc.orgorganic-chemistry.org this compound can be considered a pre-functionalized β-amino ketone equivalent, making it a valuable precursor.

Future research is expected to explore the following reaction pathways:

Cyclization Reactions: The compound can be used to synthesize a range of heterocyclic systems. For example, reaction with hydrazine (B178648) derivatives could lead to the formation of pyrazole (B372694) derivatives, a common scaffold in medicinal chemistry. researchgate.net

Further Functionalization: The reactive methylene (B1212753) group and the ketone functionality can be subjected to various C-C and C-N bond-forming reactions to introduce additional complexity.

Reductive Amination: The ketone can be converted to an amine, leading to the formation of diamine derivatives with potential applications in materials science and coordination chemistry.

The following table illustrates potential synthetic transformations and the resulting compound classes.

| Reaction Type | Reagents | Potential Product Class |

| Heterocycle Synthesis | Hydrazine derivatives | Pyrazoles researchgate.net |

| Amidines | Pyrimidines | |

| Reduction | Selective reducing agents | Chiral β-hydroxy esters |

| Alkylation/Arylation | Electrophiles at the α-position | Substituted β-keto esters |

| Reductive Amination | Amines and a reducing agent | 1,3-diamino compounds |

Integration with Flow Chemistry and Continuous Processing for Sustainable Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, improved scalability, and often higher yields and purity. beilstein-journals.orgmdpi.comasynt.com The integration of flow chemistry for the synthesis of this compound represents a significant step towards a more sustainable and efficient manufacturing process.

Continuous flow reactors have already been utilized in the industrial production of the analogous Methyl 2-(benzamidomethyl)-3-oxobutanoate to achieve higher yields and purity through precise control of reaction conditions. This approach can be directly translated to the synthesis of the butyl ester. Furthermore, the synthesis of β-keto esters, in general, has been successfully demonstrated in flow systems. nih.gov

Key areas for future development include:

Continuous Synthesis: Designing a continuous flow process for the entire synthesis of this compound, potentially starting from basic precursors.

Immobilized Catalysts and Reagents: Utilizing packed-bed reactors with immobilized catalysts or reagents to simplify purification and enable catalyst recycling. mit.edu This is particularly advantageous for both chemical and biocatalytic processes. nih.gov

In-line Analysis and Automation: Implementing process analytical technology (PAT) for real-time monitoring and control of the reaction, leading to consistent product quality and process optimization. beilstein-journals.org

The table below highlights the benefits of integrating flow chemistry into the synthesis of this compound.

| Feature of Flow Chemistry | Benefit for Synthesis |

| Precise Temperature and Mixing Control | Improved reaction selectivity and yield. asynt.com |

| Enhanced Safety | Smaller reaction volumes minimize risks associated with exothermic reactions. rsc.org |

| Scalability | Straightforward scaling from laboratory to industrial production. asynt.com |

| Integration of Multiple Steps | Potential for multi-step syntheses in a single continuous process. rsc.org |

| Use of Immobilized Systems | Simplified product purification and catalyst reuse. nih.govmit.edu |

Q & A

Q. What are the optimal synthetic routes for Butyl 2-(benzamidomethyl)-3-oxobutanoate, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Synthesis Strategy : Begin with esterification of 3-oxobutanoic acid derivatives (e.g., methyl 3-oxobutanoate ) with benzamidomethyl precursors. Use coupling agents like DCC/DMAP or explore nucleophilic substitution for benzamidomethyl group introduction .

- Optimization : Employ Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). Monitor yields via HPLC and characterize intermediates using H/C NMR .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Combine H NMR (to identify benzamido protons at δ 7.5–8.1 ppm and ester carbonyl at δ 4.1–4.3 ppm) and FT-IR (C=O stretch at ~1730 cm) .

- Purity Assessment : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times to standards .

- Cross-Validation : Cross-reference with X-ray crystallography data for analogous esters (e.g., benzyl benzoate ).

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?

Methodological Answer:

Q. What are common impurities or byproducts formed during synthesis, and how can they be identified?

Methodological Answer:

Q. What theoretical frameworks guide the design of experiments involving this compound?

Methodological Answer:

- Conceptual Basis : Align with nucleophilic acyl substitution theory for esterification and steric effects in benzamido group reactivity .

- Hypothesis Testing : Use retrosynthetic analysis to prioritize pathways (e.g., benzamidomethylation before esterification) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for benzamidomethyl derivatives?

Methodological Answer:

- Isotopic Labeling : Synthesize C-labeled 3-oxobutanoate to track carbonyl participation in intermediates via C NMR .

- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to measure rate constants for competing pathways (e.g., SN2 vs. elimination) .

- Theoretical Reassessment : Re-examine steric and electronic effects using Hammett plots or DFT calculations .

Q. What methodologies are recommended for analyzing conflicting spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Advanced NMR : Perform 2D experiments (COSY, HSQC) to assign overlapping proton signals (e.g., diastereomeric splitting due to chiral centers) .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, referencing structural analogs like 4-bromobenzyl cyanide .

- Dynamic Effects : Investigate rotational barriers (e.g., benzamido group) using variable-temperature NMR .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

- DFT Simulations : Model transition states for ester hydrolysis or benzamido group substitution using Gaussian or ORCA software .

- Docking Studies : Predict interactions with enzymes (e.g., esterases) using AutoDock Vina, referencing similar trifluoromethylphenyl derivatives .

- Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots for hydrolysis) .

Q. What experimental designs are robust for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

Q. What challenges arise in scaling up synthesis, and how can they be addressed methodologically?

Methodological Answer:

- Process Chemistry : Transition from batch to flow chemistry for exothermic steps (e.g., benzamidomethylation) to improve heat dissipation .

- Byproduct Management : Implement in-line FTIR monitoring to detect and purge impurities in real time .

- Green Chemistry : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.